N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N1-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves several steps. One common method includes the reaction of 1-methylpyrazole with a suitable benzene sulfonamide derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and proteins, leading to their therapeutic effects. The compound’s antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite .
Comparison with Similar Compounds
N~1~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
3-(1-methyl-1H-pyrazol-5-yl)acrylic acid: Another pyrazole derivative with different substituents and applications.
Hydrazine-coupled pyrazoles: These compounds have shown similar pharmacological activities, including antileishmanial and antimalarial effects.
The uniqueness of N1-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-NITRO-N~1~-PHENETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-21-12-11-17(20-21)15-22(13-10-16-6-3-2-4-7-16)28(26,27)19-9-5-8-18(14-19)23(24)25/h2-9,11-12,14H,10,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNVKBRMTFHTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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